molecular formula C20H20N2O3 B1249217 Naucleidinal

Naucleidinal

Cat. No.: B1249217
M. Wt: 336.4 g/mol
InChI Key: KCMWOWTUEWHAMM-OPNLHGRLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naucleidinal is a monoterpenoid indole alkaloid.

Scientific Research Applications

Reproducibility in Computational Research

Naucleidinal's research applications emphasize the importance of reproducibility in scientific research, especially in computational studies. Reproducible research is essential for validating scientific claims and enhancing the reliability of research outcomes. Key practices include detailed documentation and clear protocols to facilitate successful repetition and extension of analyses (Sandve et al., 2013).

Evolution of Biological Research Methods

The evolution of biological research methods, including the application of this compound, represents a shift in scientific practice. Unlike traditional research which focuses on broad, law-like explanations, contemporary bioinformatics, including this compound studies, aim to generate tools for accurate predictions for specific phenomena. This shift necessitates rethinking the standards of proper scientific methodology (Kelley & Scott, 2008).

Machine Learning in DNA Sequence Data Analysis

The application of machine learning algorithms in DNA sequence data mining, including the study of this compound, is significant. This approach has been instrumental in DNA sequence alignment, classification, clustering, and pattern mining, providing critical insights into biological applications and potential problems in the field of DNA sequence data mining (Yang et al., 2020).

Integrative Genomics for Disease Associations

Integrative genomics approaches, such as those studying this compound, aim to elucidate gene interactions underlying complex traits like human diseases. This involves integrating DNA-variation and gene-expression data to identify potential key drivers of complex traits, which can predict transcriptional responses and validate new genes' involvement in disease susceptibility (Schadt et al., 2005).

PCR Technologies for Point of Care Testing

This compound's applications also extend to PCR technologies in medical diagnostics. The development of miniaturized, easy-to-use devices for fast, low-cost nucleic acid analysis has revolutionized medical science, enabling early diagnosis and personalized therapies based on nucleic acids analysis (Petralia & Conoci, 2017).

CRISPR in Nucleic Acids Research

The revolutionary advances in CRISPR/Cas9 gene targeting, a domain relevant to this compound research, have significantly impacted academic and commercial biotech communities. This includes targeted gene modification, regulation of gene expression, and site-specific epigenetic modification (Stoddard & Fox, 2016).

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(1S,18R,19S,20S)-18-methyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaene-19-carbaldehyde

InChI

InChI=1S/C20H20N2O3/c1-11-15(9-23)14-8-18-19-13(12-4-2-3-5-17(12)21-19)6-7-22(18)20(24)16(14)10-25-11/h2-5,9-11,14-15,18,21H,6-8H2,1H3/t11-,14+,15-,18+/m1/s1

InChI Key

KCMWOWTUEWHAMM-OPNLHGRLSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O

Canonical SMILES

CC1C(C2CC3C4=C(CCN3C(=O)C2=CO1)C5=CC=CC=C5N4)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naucleidinal
Reactant of Route 2
Reactant of Route 2
Naucleidinal
Reactant of Route 3
Reactant of Route 3
Naucleidinal
Reactant of Route 4
Reactant of Route 4
Naucleidinal
Reactant of Route 5
Naucleidinal
Reactant of Route 6
Naucleidinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.